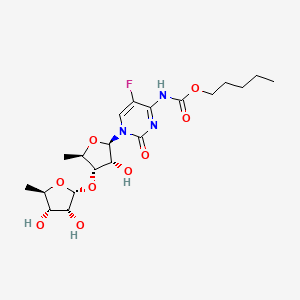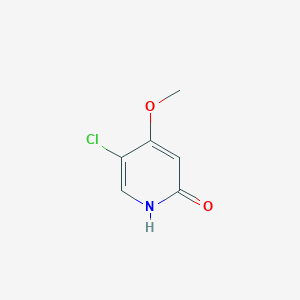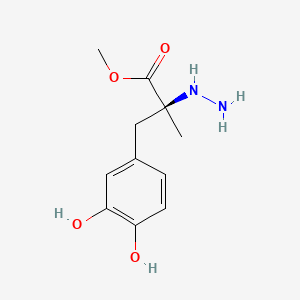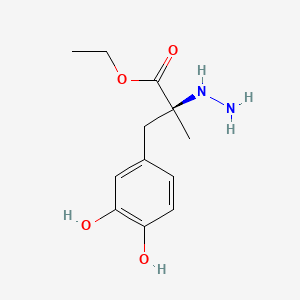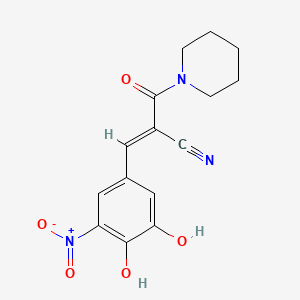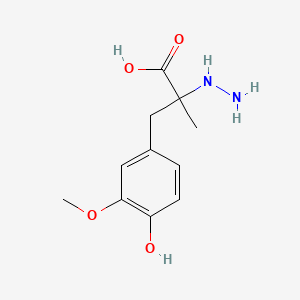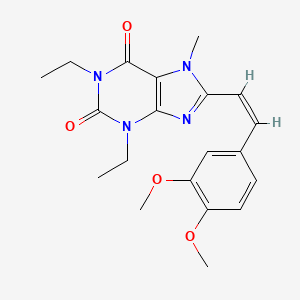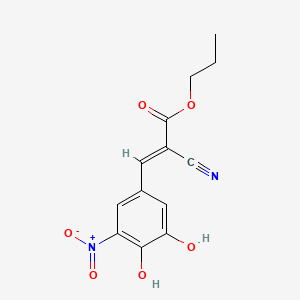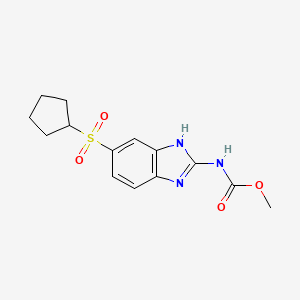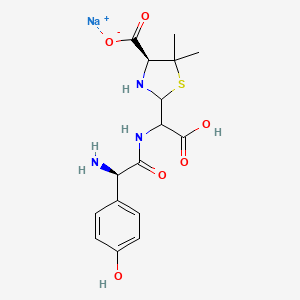
Cefazedon-Unreinheit 12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cefazedone Impurity 12 is a chemical compound that is often encountered as a byproduct or degradation product in the synthesis and storage of Cefazedone, a cephalosporin antibiotic. Impurities like Cefazedone Impurity 12 are critical to identify and control in pharmaceutical products to ensure their safety, efficacy, and quality.
Wissenschaftliche Forschungsanwendungen
Cefazedone Impurity 12 has several applications in scientific research:
Pharmaceutical Research: It is used as a reference standard in the development and validation of analytical methods for detecting impurities in Cefazedone formulations.
Toxicological Studies: Researchers study the impurity’s potential genotoxicity and other toxicological effects to ensure the safety of pharmaceutical products.
Chemical Synthesis: The impurity can serve as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Quality Control: It is essential in quality control processes to ensure that pharmaceutical products meet regulatory standards and are free from harmful levels of impurities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Cefazedone Impurity 12 typically involves the synthesis of Cefazedone itself, during which various side reactions can lead to the formation of impurities. The synthetic route for Cefazedone involves multiple steps, including the acylation of 7-aminocephalosporanic acid (7-ACA) with specific acylating agents under controlled conditions . The reaction conditions, such as temperature, pH, and solvent choice, play a significant role in the formation of impurities.
Industrial Production Methods
In industrial settings, the production of Cefazedone and its impurities is carefully monitored. The process involves large-scale reactions in reactors, followed by purification steps such as crystallization, filtration, and drying to isolate the desired product and minimize impurities . Advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) are used to detect and quantify impurities, ensuring compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
Cefazedone Impurity 12 can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized products.
Reduction: Reducing agents can convert certain functional groups within the impurity.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the impurity’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, altering the impurity’s chemical properties .
Wirkmechanismus
like other cephalosporin-related compounds, it may interact with bacterial cell wall synthesis pathways, potentially inhibiting bacterial growth . Further research is needed to elucidate its specific molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Cefazedone Impurity 12 can be compared with other impurities and related compounds found in cephalosporin antibiotics:
Cefazedone Impurity 1: Another impurity with a different structure and potential toxicological profile.
Cefazedone Impurity 10: Known for its distinct chemical properties and formation pathways.
Cefazedone Impurity 14: Exhibits unique reactivity and stability compared to other impurities.
These comparisons highlight the uniqueness of Cefazedone Impurity 12 in terms of its formation, chemical behavior, and impact on pharmaceutical quality.
Eigenschaften
CAS-Nummer |
184696-69-3 |
|---|---|
Molekularformel |
C8H8N2O3S |
Molekulargewicht |
212.23 g/mol |
IUPAC-Name |
(4R,5R)-4-amino-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-ene-3,11-dione |
InChI |
InChI=1S/C8H8N2O3S/c9-4-6(11)10-5-3(1-13-8(5)12)2-14-7(4)10/h4,7H,1-2,9H2/t4-,7-/m1/s1 |
InChI-Schlüssel |
PEXXBWBJJAMURF-CLZZGJSISA-N |
Isomerische SMILES |
C1C2=C(C(=O)O1)N3[C@@H]([C@@H](C3=O)N)SC2 |
Kanonische SMILES |
C1C2=C(C(=O)O1)N3C(C(C3=O)N)SC2 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
(5aR,6R)-6-Amino-5a,6-dihydro-3H,7H-Azeto[2,1-b]furo[3,4-d][1,3]thiazine-1,7(4H)-dione; (5aR-trans)-6-amino-5a,6-dihydro-3H,7H-Azeto[2,1-b]furo[3,4-d][1,3]thiazine-1,7(4H)-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


